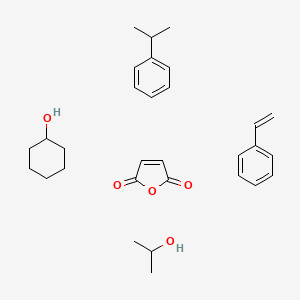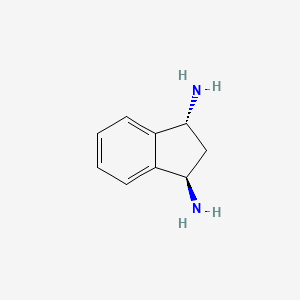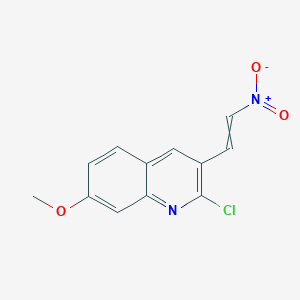
cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene is a copolymer that combines styrene and maleic acid units. This compound is known for its unique properties, including its ability to form stable films and its solubility in various solvents. It is used in a wide range of applications, from industrial processes to scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene typically involves the copolymerization of styrene and maleic anhydride. The reaction is carried out under controlled conditions to ensure the desired copolymer composition. The resulting copolymer is then partially esterified with cyclohexanol and isopropanol to convert some of the acid groups into ester groups. The cumene termination is achieved by reacting the copolymer with cumene .
Industrial Production Methods
In industrial settings, the production of this copolymer involves large-scale polymerization reactors where styrene and maleic anhydride are copolymerized. The partial esterification and cumene termination are carried out in subsequent steps, often using continuous flow processes to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups back to their corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted copolymers with various functional groups .
科学的研究の応用
cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene is used in various scientific research applications:
Chemistry: It is used as a stabilizer in emulsion polymerization and as a dispersant for pigments.
Biology: The compound is used in the preparation of biocompatible coatings and as a component in drug delivery systems.
Medicine: It is explored for use in medical devices and as a carrier for therapeutic agents.
Industry: The copolymer is used in the production of films, adhesives, and coatings
作用機序
The mechanism of action of cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene involves its ability to interact with various molecular targets. The ester groups can form hydrogen bonds with other molecules, while the styrene units provide hydrophobic interactions. These interactions enable the copolymer to stabilize emulsions, disperse pigments, and form stable films .
類似化合物との比較
Similar Compounds
Poly(styrene-CO-maleic anhydride): This compound is similar but lacks the ester groups and cumene termination.
Poly(styrene-CO-maleic acid), partial isooctyl ester, cumene terminated: This compound has isooctyl ester groups instead of cyclohexyl/isopropyl ester groups
Uniqueness
cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene is unique due to its specific ester groups and cumene termination, which provide distinct properties such as enhanced solubility and stability in various applications .
特性
IUPAC Name |
cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12.C8H8.C6H12O.C4H2O3.C3H8O/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;7-6-4-2-1-3-5-6;5-3-1-2-4(6)7-3;1-3(2)4/h3-8H,1-2H3;2-7H,1H2;6-7H,1-5H2;1-2H;3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJDHZWJCVZUQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1.CC(C)O.C=CC1=CC=CC=C1.C1CCC(CC1)O.C1=CC(=O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160611-51-8 |
Source


|
| Record name | 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, cyclohexyl 1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160611-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, cyclohexyl 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polymer of ethenylbenzene, 2,5-furandione, 1-methylethylbenzene, partial cyclohexyl-1-methylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2/'-[(2,5-DIIODO-1,4-PHENYLENE)BIS(OXY-2,1-ETHANEDIYLOXY)]BIS[ETHANOL]](/img/new.no-structure.jpg)



